2-(Aziridin-1-yl)quinoxaline 2-(Aziridin-1-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007563
InChI: InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

2-(Aziridin-1-yl)quinoxaline

CAS No.:

Cat. No.: VC16007563

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Aziridin-1-yl)quinoxaline -

Specification

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 2-(aziridin-1-yl)quinoxaline
Standard InChI InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2
Standard InChI Key RRAXEXOPJDHWGU-UHFFFAOYSA-N
Canonical SMILES C1CN1C2=NC3=CC=CC=C3N=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Aziridin-1-yl)quinoxaline belongs to the quinoxaline family, a class of bicyclic compounds comprising two nitrogen atoms at positions 1 and 4 of the benzene ring. The aziridine substituent introduces a three-membered saturated ring containing one nitrogen atom, conferring reactivity and structural novelty. Key identifiers include:

PropertyValue
IUPAC Name2-(aziridin-1-yl)quinoxaline
Molecular FormulaC₁₀H₉N₃
Molecular Weight171.20 g/mol
SMILESC1CN1C2=NC3=CC=CC=C3N=C2
InChIKeyRRAXEXOPJDHWGU-UHFFFAOYSA-N
CAS Registry Number875220-81-8

The compound’s planar quinoxaline core facilitates π-π stacking interactions, while the aziridine group enables nucleophilic ring-opening reactions, a feature exploited in drug design .

Spectral Data and Computational Analysis

Infrared (IR) spectroscopy of related quinoxaline derivatives reveals N-H stretching vibrations at 3200–3300 cm⁻¹, consistent with secondary amine groups . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals in the δ 7.5–8.5 ppm range and aziridine protons as singlets near δ 2.5–3.0 ppm . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating moderate polarity conducive to membrane permeability .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The most common synthesis route involves nucleophilic displacement on 2,3-dichloroquinoxaline (2,3-DCQ) using aziridine as the nucleophile. This reaction proceeds under mild conditions (25–40°C) in aprotic solvents like dimethylformamide (DMF), yielding 2-(aziridin-1-yl)quinoxaline in 65–80% efficiency :

2,3-DCQ+AziridineDMF, 25°C2-(Aziridin-1-yl)quinoxaline+HCl\text{2,3-DCQ} + \text{Aziridine} \xrightarrow{\text{DMF, 25°C}} \text{2-(Aziridin-1-yl)quinoxaline} + \text{HCl}

Kinetic studies reveal second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·s⁻¹ at 25°C .

Alternative Strategies

  • Cyclocondensation: Reaction of o-phenylenediamine with α-diketones in acidic media yields quinoxaline intermediates, which are subsequently functionalized with aziridine .

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling introduces alkynyl groups at the 3-position, enabling further derivatization .

Pharmacological Applications

Antimicrobial Activity

In vitro assays demonstrate potent antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The mechanism involves inhibition of DNA gyrase, validated by molecular docking studies showing a binding affinity (ΔG) of -9.2 kcal/mol to the enzyme’s ATP-binding pocket .

Structure-Activity Relationships (SAR)

  • Aziridine Modification: Substituting aziridine with larger rings (e.g., piperidine) reduces activity, underscoring the importance of ring strain .

  • Quinoxaline Functionalization: Adding electron-withdrawing groups (e.g., -Cl) at the 3-position enhances microbial uptake by 40% .

Derivatives and Analogous Compounds

2-(1-Aziridinyl)-3-methoxyquinoxaline

This derivative (CAS 92289-53-7) incorporates a methoxy group at the 3-position, increasing solubility (logP = 1.8 vs. 2.5 for the parent compound) and antifungal activity (Candida albicans MIC = 4 µg/mL).

Pentacyclic Quinoxalines

Fusion with indole or benzofuran rings extends conjugation, improving intercalation with DNA and antitumor efficacy .

Challenges and Future Directions

Current limitations include poor aqueous solubility (2.1 mg/mL at pH 7.4) and hepatic toxicity (hepatocyte viability = 62% at 50 µM) . Future research should prioritize:

  • Prodrug Development: Masking the aziridine group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability.

  • Targeted Delivery: Conjugation to monoclonal antibodies for site-specific action.

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